molecular formula C28H31ClN2O3 B11934685 Rhodanine 6GDN CAS No. 1232233-19-0

Rhodanine 6GDN

Cat. No.: B11934685
CAS No.: 1232233-19-0
M. Wt: 479.0 g/mol
InChI Key: VYXSBFYARXAAKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodamine 6G can be synthesized through several methods. One common method involves the condensation of 3-diethylaminophenol with phthalic anhydride in the presence of a dehydrating agent such as zinc chloride . The reaction is typically carried out at elevated temperatures to facilitate the formation of the xanthene ring structure .

Industrial Production Methods

In industrial settings, Rhodamine 6G is produced by reacting 3-diethylaminophenol with phthalic anhydride under controlled conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure dye. The industrial process ensures high yield and purity, making it suitable for large-scale applications .

Mechanism of Action

Rhodamine 6G exerts its effects through its fluorescent properties. When excited by light of a specific wavelength, the dye emits light at a different wavelength, making it highly detectable. This fluorescence is due to the electronic transitions within the dye molecule. The molecular targets and pathways involved include the interaction of the dye with cellular components, allowing it to be used as a marker in various biological assays .

Properties

CAS No.

1232233-19-0

Molecular Formula

C28H31ClN2O3

Molecular Weight

479.0 g/mol

IUPAC Name

ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride

InChI

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H

InChI Key

VYXSBFYARXAAKO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl

Origin of Product

United States

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